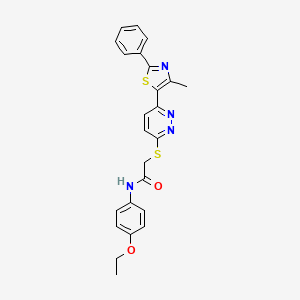

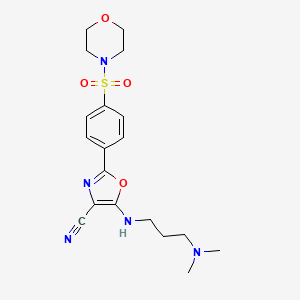

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of molecules that have garnered interest for their potential pharmacological activities. Synthesis and analysis of similar compounds, particularly those incorporating elements like thiazol, pyridazin, and acetamide groups, have been reported in the literature. These studies often aim to explore the antibacterial, anticancer, and various other biological activities of such compounds.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazines and acetamide derivatives typically involves multi-step chemical reactions starting from basic precursors like cyano-pyridazine-thiones or chloroacetamides. For example, Al-Kamali et al. (2014) described synthesizing novel thieno[2,3-c]pyridazines using ethyl chloroacetate and sodium ethoxide, followed by various treatments to yield compounds with potential antibacterial activities (Al-Kamali et al., 2014).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed through techniques like NMR, IR spectroscopy, and sometimes X-ray crystallography. These analyses help in verifying the presence of desired functional groups and the overall architecture of the compound. For instance, MahyavanshiJyotindra et al. (2011) employed NMR and IR spectroscopy among other methods to elucidate the structure of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (MahyavanshiJyotindra et al., 2011).

Applications De Recherche Scientifique

Anticancer Activity

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives have been studied for their potential anticancer activities. For instance, a study on 5-methyl-4-phenyl thiazole derivatives, closely related to the compound , demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Properties

Compounds structurally similar to N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been evaluated for their antimicrobial properties. For instance, novel thiazoles synthesized from pyrazole-acetamide demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Enzyme Inhibition and Molecular Docking

These compounds have also been explored for enzyme inhibition and molecular docking studies. A study showed that N-substituted 5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, similar in structure, were effective in inhibiting enzymes like carbonic anhydrase and cholinesterases, as well as in molecular docking studies (Virk et al., 2018).

Analgesic Activities

The compound's analogs have also been evaluated for their potential as analgesic agents. Research on novel thiazole derivatives, incorporating pyrazole moiety, has shown promising analgesic activities in preclinical studies (Saravanan et al., 2011).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-3-30-19-11-9-18(10-12-19)26-21(29)15-31-22-14-13-20(27-28-22)23-16(2)25-24(32-23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAPQSXEFANFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)

![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)